Ethyl 4-bromocrotonate

Description

The exact mass of the compound Ethyl 4-bromocrotonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-bromocrotonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromocrotonate including the price, delivery time, and more detailed information at info@benchchem.com.

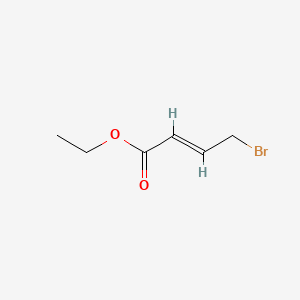

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGRPBSDPBRTLS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347452 | |

| Record name | Ethyl (E)-4-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37746-78-4, 6065-32-3 | |

| Record name | Ethyl (E)-4-bromo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37746-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037746784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (E)-4-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-4-bromobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-bromocrotonate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromocrotonate is a versatile bifunctional reagent in organic synthesis, prized for its unique combination of an electrophilic alkyl bromide and an α,β-unsaturated ester. This structure allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the chemical properties, reactivity, and synthetic applications of ethyl 4-bromocrotonate, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

Ethyl 4-bromocrotonate is a clear, light yellow to brown liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₉BrO₂ | [2][3] |

| Molecular Weight | 193.04 g/mol | [2][3] |

| CAS Number | 37746-78-4 | [2][3] |

| Alternate Names | Ethyl trans-4-bromo-2-butenoate | [2] |

| Appearance | Clear light yellow to brown liquid | [1] |

| Boiling Point | 94-95 °C at 12 mmHg | [4] |

| Density | 1.402 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.493 | [4] |

| Solubility | Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. | [1] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of Ethyl 4-bromocrotonate

A common and effective method for the synthesis of ethyl 4-bromocrotonate is the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide.

References

Synthesis of Ethyl 4-bromocrotonate from Crotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for producing ethyl 4-bromocrotonate, a valuable reagent in organic synthesis, starting from crotonic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective allylic bromination. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Overview of the Synthetic Pathway

The conversion of crotonic acid to ethyl 4-bromocrotonate is efficiently achieved in two sequential steps:

-

Fischer Esterification: Crotonic acid is reacted with excess ethanol (B145695) in the presence of a strong acid catalyst to yield ethyl crotonate. This is a reversible reaction, and using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester product[1][2].

-

Allylic Bromination: The intermediate, ethyl crotonate, undergoes a radical-mediated allylic bromination at the C4 position using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, to selectively introduce a bromine atom at the carbon adjacent to the double bond[3][4].

The overall transformation is depicted in the reaction pathway diagram below.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediates, and the final product is provided for reference.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Crotonic Acid | C₄H₆O₂ | 86.09 | 185 | 1.018 | - |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | 1.361 |

| Ethyl Crotonate | C₆H₁₀O₂ | 114.14 | 132-134 | 0.918 | 1.424 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | - (dec.) | 2.098 | - |

| Ethyl 4-bromocrotonate | C₆H₉BrO₂ | 193.04 | 94-95 / 12 mmHg[5] | 1.402[5] | 1.493[5] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis.

Step 1: Synthesis of Ethyl Crotonate via Fischer Esterification

This procedure is a representative method for the acid-catalyzed esterification of crotonic acid.

Materials:

-

Crotonic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine crotonic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours to allow the reaction to approach equilibrium[6].

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the separated organic layer (the crude ethyl crotonate) over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation to yield pure ethyl crotonate (boiling point ~132-134 °C at atmospheric pressure).

Step 2: Synthesis of Ethyl 4-bromocrotonate via Allylic Bromination

This protocol is based on a well-established procedure for the selective bromination of ethyl crotonate.

Materials:

-

Ethyl crotonate (22.8 g, 0.2 mol)

-

N-bromosuccinimide (NBS) (35.6 g, 0.2 mol)

-

Benzoyl peroxide (0.2 g, radical initiator)

-

Dry carbon tetrachloride (CCl₄) (40 mL)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Dissolve 22.8 g of ethyl crotonate in 40 mL of dry carbon tetrachloride in a round-bottom flask.

-

Reagent Addition: Add 35.6 g of N-bromosuccinimide and 0.2 g of benzoyl peroxide to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for three hours. The reaction mixture will contain the product and precipitated succinimide.

-

Isolation of Crude Product: Cool the flask to 0 °C in an ice bath and filter the mixture to remove the insoluble succinimide.

-

Washing: Transfer the filtrate to a separatory funnel and wash it with water. The organic layer (lower layer, CCl₄) is isolated.

-

Drying: Dry the organic layer with anhydrous sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the carbon tetrachloride solvent by distillation at atmospheric pressure (boiling point of CCl₄ is 77 °C).

-

Purification: Purify the crude residue by distillation in vacuo. The fraction boiling at 98-99 °C at 14 mmHg is collected as pure ethyl 4-bromocrotonate. The reported yield for this procedure is 25 g.

Experimental Workflow Visualization

The general workflow for the allylic bromination and subsequent purification is outlined below.

Conclusion

The synthesis of ethyl 4-bromocrotonate from crotonic acid is a robust and high-yielding two-step process. The initial Fischer esterification provides the necessary substrate, ethyl crotonate, which is then selectively brominated at the allylic position using NBS. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers requiring this key synthetic intermediate for applications in drug discovery and complex molecule synthesis. Careful execution of the described work-up and purification procedures is critical for obtaining a high-purity final product.

References

In-Depth Technical Guide to Ethyl 4-bromocrotonate: CAS Number and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectroscopic profile of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis. This document details its CAS number and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this spectroscopic data are also provided to ensure reproducibility and aid in laboratory practice.

Chemical Identification

Ethyl 4-bromocrotonate, also known by its IUPAC name ethyl (2E)-4-bromobut-2-enoate, is a key building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both an alpha, beta-unsaturated ester and a terminal bromide, makes it a versatile substrate for numerous chemical transformations.

Table 1: Chemical Identification of Ethyl 4-bromocrotonate

| Identifier | Value |

| CAS Number | 37746-78-4[1] |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol [1] |

| Synonyms | Ethyl trans-4-bromo-2-butenoate[1] |

Spectroscopic Data

The following sections provide a summary of the key spectral data for Ethyl 4-bromocrotonate, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Ethyl 4-bromocrotonate.

Table 2: ¹H NMR Spectral Data of Ethyl 4-bromocrotonate (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.29 | t | 3H | 7.1 | -OCH₂CH ₃ |

| 4.04 | d | 2H | 7.2 | -CH ₂Br |

| 4.20 | q | 2H | 7.1 | -OCH ₂CH₃ |

| 6.09 | dt | 1H | 15.6, 1.5 | =CH -COOEt |

| 6.95 | dt | 1H | 15.6, 7.2 | -CH=CH -CH₂Br |

Table 3: ¹³C NMR Spectral Data of Ethyl 4-bromocrotonate (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -OCH₂C H₃ |

| 31.8 | -C H₂Br |

| 60.8 | -OC H₂CH₃ |

| 122.5 | =C H-COOEt |

| 144.1 | -C H=CH-CH₂Br |

| 165.7 | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-bromocrotonate shows characteristic absorption bands for the ester and alkene functionalities.

Table 4: IR Spectral Data of Ethyl 4-bromocrotonate

| Wavenumber (cm⁻¹) | Description |

| 2982 | C-H stretch (alkane) |

| 1725 | C=O stretch (α,β-unsaturated ester) |

| 1658 | C=C stretch (alkene) |

| 1268 | C-O stretch (ester) |

| 978 | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of Ethyl 4-bromocrotonate exhibits a characteristic isotopic pattern for bromine.

Table 5: Mass Spectrometry Data of Ethyl 4-bromocrotonate

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | ~50/50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 147/149 | ~50/50 | [M - OCH₂CH₃]⁺ |

| 113 | 100 | [M - Br]⁺ |

| 68 | Moderate | [C₄H₄O]⁺ |

| 45 | High | [OCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to facilitate the replication of these results.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of Ethyl 4-bromocrotonate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. A background spectrum of the clean, empty crystal should be taken.

-

Place a single drop of neat Ethyl 4-bromocrotonate directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the data to show transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (GC-MS)

-

Prepare a dilute solution of Ethyl 4-bromocrotonate (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

3.3.2. Data Acquisition

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Injector: Set to a temperature of ~250 °C.

-

Column: A standard nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound like Ethyl 4-bromocrotonate.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromocrotonate (CAS No: 37746-78-4) is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries for constructing more complex molecules.[1] Its utility is derived from its chemical structure, which includes a bromine atom and a double bond, making it susceptible to various nucleophilic substitution and addition reactions.[2] However, this reactivity also necessitates careful handling and specific storage conditions to ensure its stability and prevent degradation. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for Ethyl 4-bromocrotonate.

Recommended Storage Conditions

To maintain its integrity and purity, Ethyl 4-bromocrotonate requires controlled storage conditions. The compound is typically a clear, light yellow to brown liquid.[1][3] Long-term stability is best achieved by adhering to the following guidelines summarized from multiple suppliers and safety data sheets.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C | [3][4][5][6][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon). | [6][8] |

| Container | Keep container tightly closed. | [8][9] |

| Storage Location | Store in a dry, cool, and well-ventilated place. | [1][8][9] |

| Prohibitions | Keep away from open flames, hot surfaces, and sources of ignition. Avoid long storage periods as the product is subject to degradation. | [10][11] |

Chemical Stability and Reactivity

Ethyl 4-bromocrotonate is stable under recommended storage conditions.[5][8][10][11][12] However, its reactivity makes it incompatible with several classes of chemicals. Contact with these substances can lead to degradation and hazardous reactions.

Table 2: Stability and Reactivity Profile

| Parameter | Information | Source(s) |

| Chemical Stability | Stable under normal and recommended storage conditions. | [5][8][10][11][12] |

| Reactivity Hazard | None known, based on available information. | [11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [11] |

| Conditions to Avoid | Excess heat, ignition sources, and incompatible products. | [11] |

| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2). | [11] |

| Hazardous Polymerization | Does not occur. | [11] |

The presence of a bromine atom and a double bond makes the compound a versatile synthetic intermediate.[1] This inherent reactivity underscores the need to avoid contact with incompatible materials that could initiate unintended chemical transformations.

Caption: Conceptual overview of Ethyl 4-bromocrotonate degradation pathways.

Experimental Protocols

Specific, detailed experimental protocols for the stability testing of Ethyl 4-bromocrotonate were not available in the reviewed literature. However, a generalized workflow for assessing the stability of a chemical compound like Ethyl 4-bromocrotonate would typically involve subjecting the compound to various stress conditions and analyzing for degradation over time.

Key Methodologies for Stability Assessment:

-

Forced Degradation Studies: The compound is exposed to harsh conditions (e.g., high heat, humidity, light, acid/base hydrolysis, oxidation) to accelerate decomposition. This helps identify potential degradation products and pathways.

-

Long-Term Stability Testing: The compound is stored under the recommended conditions (e.g., 2-8°C) for an extended period. Samples are withdrawn at predetermined intervals and analyzed to determine shelf life.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent compound and its degradation products. Mass Spectrometry (MS) can be used to identify the structure of unknown degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation.[5]

Caption: A generalized experimental workflow for chemical stability assessment.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling Ethyl 4-bromocrotonate. It is classified as corrosive and can cause severe skin burns and eye damage.[1][5][10][11]

Table 3: Summary of Safety and Handling Procedures

| Category | Recommendation | Source(s) |

| Engineering Controls | Handle in a well-ventilated place or under a chemical fume hood. Ensure emergency exits are available. | [8][9][10][11] |

| General Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling. | [8][9][11][13] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. | [8][9][10][11] |

| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing. | [8][9][10][11] |

| Respiratory Protection | Use a suitable respirator if exposure limits are exceeded or if irritation occurs. | [9][10][11] |

| Spill Response | Evacuate personnel. Remove all ignition sources. Soak up with inert absorbent material and place in suitable, closed containers for disposal. Do not let the chemical enter drains. | [9][10][11] |

| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention. | [8][9][10][11] |

| First Aid (Eyes) | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [8][9][10][11] |

| First Aid (Inhalation) | Move victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [8][9][10][11] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [8][9][10][11] |

Adherence to these storage and handling protocols is critical for ensuring the stability of Ethyl 4-bromocrotonate and the safety of laboratory personnel.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 37746-78-4: Etil (E)-4-bromo-2-butenoato | CymitQuimica [cymitquimica.com]

- 3. Ethyl 4-bromocrotonate37746-78-4,Purity96%_Molchemical [molbase.com]

- 4. 37746-78-4 Ethyl 4-bromocrotonate AKSci C269 [aksci.com]

- 5. guidechem.com [guidechem.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. 4-溴巴豆酸乙酯 75%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. accelachem.com [accelachem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 37746-78-4 | (E)Ethyl 4-bromocrotonate | Alkenyls | Ambeed.com [ambeed.com]

Handling precautions and safety data for Ethyl 4-bromocrotonate

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-bromocrotonate

Introduction

Ethyl 4-bromocrotonate (CAS No: 37746-78-4) is a chemical intermediate widely used in laboratory settings for organic synthesis.[1] As a corrosive and lachrymatory substance, its handling demands strict adherence to safety protocols to mitigate risks to researchers, scientists, and drug development professionals. This guide provides comprehensive safety data, handling precautions, and emergency procedures based on current safety data sheets and technical information.

Hazard Identification and Classification

Ethyl 4-bromocrotonate is classified as a hazardous chemical.[1] Its primary dangers are severe skin and eye damage and respiratory irritation.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4]

Table 1: GHS Classification and Hazard Information

| Category | Classification |

| GHS Pictogram | GHS05 |

| Signal Word | Danger [1][3][4][5][6][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4][5][6] May cause respiratory irritation.[1] |

| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405[4][5][6] |

| Hazard Class | Skin Corrosion/Irritation (Category 1B)[1][3] Serious Eye Damage/Eye Irritation (Category 1)[1][3] Specific target organ toxicity, single exposure (Category 3, Respiratory system)[1] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 4-bromocrotonate is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₆H₉BrO₂[2][8] |

| Molecular Weight | 193.04 g/mol [2][5][8] |

| Appearance | Yellow to Brown Liquid[2][3][4] |

| Odor | No information available[3][4] |

| Boiling Point | 94-95 °C / 12 mmHg[9] |

| Density | 1.402 g/mL at 25 °C[9] |

| Flash Point | 97 °C (206.6 °F) - closed cup[2][5] |

| Refractive Index | n20/D 1.493 |

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[9] |

| Storage Temperature | 2-8°C[9] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is the most effective way to prevent exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood.[1][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Ethyl 4-bromocrotonate.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][10] A face shield is also recommended. |

| Skin | Wear appropriate protective, chemical-impermeable gloves (e.g., Butyl rubber, Viton) and clothing to prevent skin exposure.[1][10] A lab coat is required. |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter type ABEK (EN14387) or a NIOSH/MSHA approved equivalent.[1][10] |

Standard Handling Workflow

The following workflow outlines the necessary steps for safely handling Ethyl 4-bromocrotonate in a laboratory setting.

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, and well-ventilated place, locked up and away from heat and ignition sources.[1][10] The recommended storage temperature is between 2-8°C.[9] Keep containers tightly closed.[1][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Immediate medical attention is required for all exposure routes.[1]

Table 4: First Aid for Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use the mouth-to-mouth method). Call a physician immediately.[1][10] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Call a physician immediately.[1][10] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10] |

| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[1][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Accidental Release (Spill) Protocol

A systematic approach is necessary to safely manage a spill.

Disposal Considerations

Ethyl 4-bromocrotonate and its containers must be treated as hazardous waste.[3] Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][3] Do not empty into drains or release into the environment.[1][10]

Toxicological Information

The primary toxicological concern is the severe corrosive effect on skin, eyes, and the respiratory tract.[1][3]

Table 5: Summary of Toxicity Data

| Toxicity Type | Finding |

| Acute Oral Toxicity | Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg).[1] Other sources state no data is available.[10] |

| Acute Dermal Toxicity | No data available.[10] |

| Acute Inhalation Toxicity | No data available.[10] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[1][3] |

| Respiratory Sensitization | No data available.[3] |

| Germ Cell Mutagenicity | No data available.[3] |

Experimental Protocol for Safe Laboratory Use

While specific protocols depend on the reaction, the following general methodology for the safe use of Ethyl 4-bromocrotonate must be followed. For an example of its use in a synthesis, see the preparation method described by PrepChem.com.[11]

Methodology:

-

Pre-Experiment Setup:

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure all required engineering controls (fume hood, safety shower, eyewash) are certified and accessible.

-

Prepare all necessary PPE as detailed in Table 3.

-

Set up all glassware and equipment inside the chemical fume hood.

-

Prepare designated, labeled containers for hazardous waste.

-

-

Execution:

-

Don all required PPE before handling the primary container.

-

Transport the container to the fume hood and securely place it inside.

-

Perform all manipulations, including weighing, dispensing, and addition to the reaction, within the fume hood sash at the lowest practical height.

-

Use non-sparking tools and equipment.[10]

-

Keep the container of Ethyl 4-bromocrotonate tightly sealed when not in immediate use.

-

-

Post-Experiment Cleanup:

-

Quench the reaction and work up the experiment as per the specific research protocol, treating all materials as hazardous.

-

Decontaminate all glassware and equipment that came into contact with the substance.

-

Transfer all waste, including contaminated consumables (e.g., pipette tips, absorbent paper), to the designated hazardous waste container.

-

Wipe down the interior surfaces of the fume hood.

-

Return the sealed primary container to its designated locked storage location (2-8°C).

-

Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the hazardous waste stream.

-

Wash hands and arms thoroughly with soap and water.

-

References

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 4-bromocrotonate, 75%, tech. 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Ethyl 4-bromocrotonate 75 , technical grade 37746-78-4 [sigmaaldrich.com]

- 6. Ethyl 4-bromocrotonate | 37746-78-4 [m.chemicalbook.com]

- 7. Ethyl 4-bromocrotonate, 75%, tech. | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. Ethyl 4-bromocrotonate CAS#: 37746-78-4 [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

Ethyl 4-bromocrotonate: A Versatile C4 Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 4-bromocrotonate is a bifunctional reagent that has garnered significant attention in organic synthesis. Its chemical structure, featuring both an allylic bromide and an α,β-unsaturated ester, provides two distinct points of reactivity. This duality allows for its use in a wide array of carbon-carbon bond-forming reactions, making it a valuable C4 building block for the synthesis of complex molecular architectures, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, complete with experimental protocols and workflow diagrams to support its practical implementation in a research setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is critical for its effective and safe use in experimental design.

Table 1: Physicochemical Properties of Ethyl 4-bromocrotonate

| Property | Value | Reference(s) |

| CAS Number | 37746-78-4 | [3] |

| Molecular Formula | C₆H₉BrO₂ | [4][5] |

| Molecular Weight | 193.04 g/mol | [4] |

| Appearance | Clear, colorless to yellow/brown liquid | [1][2] |

| Boiling Point | 94-95 °C at 12 mmHg | |

| Density | 1.402 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.493 | |

| Solubility | Insoluble in water; Soluble in Chloroform (sparingly), Methanol (slightly) | [2] |

| Storage Temperature | 2-8°C |

Safety and Handling

Ethyl 4-bromocrotonate is classified as a corrosive substance that causes severe skin burns and serious eye damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[8]

Handling Precautions:

-

Handle only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid breathing mist, gas, or vapors.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.

-

Store in a cool, dry place (2-8°C) in a tightly sealed container.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

Synthesis of Ethyl 4-bromocrotonate

The most common laboratory preparation of ethyl 4-bromocrotonate involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][10]

Table 2: Reagents for Synthesis of Ethyl 4-bromocrotonate

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles |

| Ethyl Crotonate | 114.14 | 22.8 g | ~0.20 |

| N-Bromosuccinimide (NBS) | 177.98 | 35.6 g | ~0.20 |

| Benzoyl Peroxide (optional) | 242.23 | 0.2 g | ~0.0008 |

| Carbon Tetrachloride (dry) | 153.82 | 40 mL | - |

Experimental Protocol: Synthesis from Ethyl Crotonate[11]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 22.8 g of ethyl crotonate in 40 mL of dry carbon tetrachloride.

-

Add 35.6 g of N-bromosuccinimide to the solution. To initiate the radical reaction, 0.2 g of benzoyl peroxide can be added.

-

Heat the mixture to reflux and maintain for three hours.

-

After the reaction is complete, cool the mixture to 0°C. The insoluble succinimide (B58015) will precipitate.

-

Filter the mixture to remove the succinimide precipitate.

-

Transfer the filtrate to a separatory funnel and wash it with water.

-

Separate the lower organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the carbon tetrachloride solvent by distillation at atmospheric pressure (boiling point ~77°C).

-

Purify the crude product by vacuum distillation. The fraction boiling at 98-99°C at 14 mmHg is the pure ethyl 4-bromocrotonate. The expected yield is approximately 25 g.

Core Reactivity and Key Transformations

The synthetic utility of ethyl 4-bromocrotonate stems from its dual electrophilic character. It can react with nucleophiles at the C4 position (allylic substitution, SN2) or at the C2 position (conjugate addition or SN2' reaction), depending on the nucleophile and reaction conditions.

This reactivity profile makes it an ideal substrate for several named reactions that are cornerstones of organic synthesis.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[11] While ethyl 4-bromocrotonate is a γ-bromo-α,β-unsaturated ester, its organozinc derivative can be formed and used in a vinylogous Reformatsky reaction. The resulting organozinc reagent adds to carbonyls at its γ-position.

Note: This is a general procedure adapted from protocols for simpler α-halo esters, as a specific, detailed protocol for ethyl 4-bromocrotonate was not found in the initial search.[8] It should be optimized for specific substrates.

-

Activate zinc dust (5.0 eq) by stirring it in a flask with a catalytic amount of iodine (0.1 eq) in dry toluene (B28343) under reflux for 5 minutes.

-

Cool the suspension to room temperature.

-

Add ethyl 4-bromocrotonate (2.0 eq) to the activated zinc suspension.

-

Add a solution of the desired aldehyde or ketone (1.0 eq) in toluene to the mixture.

-

Stir the resulting mixture at 90°C for 30-60 minutes, monitoring by TLC.

-

Cool the reaction to 0°C and quench by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

-

Filter the suspension and extract the filtrate with an organic solvent (e.g., MTBE or ethyl acetate).

-

Wash the combined organic phases with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to yield the desired γ-addition product.

Wittig Reaction

Ethyl 4-bromocrotonate can serve as the alkyl halide precursor for the formation of a phosphonium (B103445) ylide, or Wittig reagent.[12][13] This is achieved by reacting it with triphenylphosphine (B44618) to form a phosphonium salt, followed by deprotonation with a strong base. The resulting ylide can then react with aldehydes or ketones to form a new alkene, extending the carbon chain by four carbons and installing a diene moiety.

Note: This is a representative procedure. The choice of base and solvent can influence the stereoselectivity of the resulting alkene.[14] Step A: Phosphonium Salt Formation

-

In a round-bottom flask, dissolve ethyl 4-bromocrotonate (1.0 eq) in a suitable solvent like toluene or acetonitrile.

-

Add triphenylphosphine (1.0-1.1 eq).

-

Heat the mixture to reflux for 6-24 hours. The phosphonium salt will often precipitate from the solution upon cooling.

-

Filter the solid, wash with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum.

Step B: Ylide Formation and Olefination

-

Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C or -78°C.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture for 1 hour at the same temperature.

-

Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via silica gel chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (like the vinylic system in ethyl 4-bromocrotonate, though allylic halides also participate) and an alkene.[15] This reaction offers a route to synthesize more complex diene and triene systems, which are common motifs in natural products.

Note: This is a general procedure. The choice of catalyst, ligand, base, and solvent are all critical variables that must be optimized for specific substrates.[15][16]

-

To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Na₂CO₃ or Et₃N, 2.0 eq).

-

Purge the flask with an inert gas (nitrogen or argon).

-

Add a solvent such as DMF, acetonitrile, or toluene.

-

Add the alkene coupling partner (1.2 eq) followed by ethyl 4-bromocrotonate (1.0 eq).

-

Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel chromatography.

Applications in Pharmaceutical Synthesis

Ethyl 4-bromocrotonate is a precursor for γ-aminobutyric acid (GABA) analogues, a class of molecules with significant neurological activity. While direct, published syntheses of major drugs like Baclofen from ethyl 4-bromocrotonate are not prevalent in the searched literature, its structure makes it an ideal conceptual starting material for molecules like γ-vinyl-GABA (Vigabatrin), an anticonvulsant.[6][9][17][18] A plausible synthetic route would involve the alkylation of a protected amine equivalent (like the anion of diethyl acetamidomalonate) with ethyl 4-bromocrotonate, followed by hydrolysis and decarboxylation.

Conclusion

Ethyl 4-bromocrotonate is a highly functionalized and versatile building block in organic synthesis. Its ability to participate in a range of powerful C-C bond-forming reactions, including vinylogous Reformatsky, Wittig, and Heck reactions, makes it an invaluable tool for synthetic chemists. For researchers in materials science, agrochemicals, and particularly drug development, mastering the reactivity of this C4 unit can unlock efficient synthetic pathways to complex and biologically active molecules. Proper understanding of its handling requirements is essential for its safe and effective application in the laboratory.

References

- 1. Ethyl 4-bromocrotonate, tech. 80% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Ethyl 4-bromocrotonate CAS#: 37746-78-4 [m.chemicalbook.com]

- 3. 4-ブロモクロトン酸エチル 75%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. ethyl 4-bromocrotonate [webbook.nist.gov]

- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 7. ajchem-b.com [ajchem-b.com]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. brieflands.com [brieflands.com]

- 10. prepchem.com [prepchem.com]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Gamma-vinyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Reactions of Ethyl 4-bromocrotonate for Researchers

An Introduction to a Versatile Reagent in Organic Synthesis

Ethyl 4-bromocrotonate is a valuable bifunctional reagent in organic chemistry, prized for its utility in constructing complex molecular architectures. Its structure, featuring both an electrophilic allylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of three key reactions involving ethyl 4-bromocrotonate: the Reformatsky reaction, nucleophilic substitution for the synthesis of heterocycles, and the Diels-Alder reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of these core reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application.

The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[1][2][3] Ethyl 4-bromocrotonate, as a vinylogous α-halo ester, participates in this reaction to yield valuable γ-substituted-α,β-unsaturated esters, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

General Mechanism

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[4] This species is less basic than the corresponding lithium or magnesium enolates, which allows for its formation in the presence of a carbonyl electrophile without premature reaction. The generally accepted mechanism involves the following steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl 4-bromocrotonate to form an organozinc reagent.

-

Coordination and Addition: The organozinc reagent, which can exist in equilibrium between its α- and γ-forms, coordinates to the carbonyl oxygen of the aldehyde or ketone. Subsequent nucleophilic attack, predominantly at the γ-carbon, forms a new carbon-carbon bond.

-

Hydrolysis: Acidic workup hydrolyzes the zinc alkoxide to afford the final β-hydroxy ester (or in the case of ethyl 4-bromocrotonate, a γ-hydroxy-α,β-unsaturated ester).

dot

Caption: General mechanism of the Reformatsky reaction with Ethyl 4-bromocrotonate.

Experimental Protocol: Reaction with 2-Ethylhexanal (B89479)

This protocol details the synthesis of ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate, a product of the Reformatsky reaction between ethyl α-bromopropionate (a close analog of ethyl 4-bromocrotonate) and 2-ethylhexanal. The principles and procedures are directly applicable to reactions with ethyl 4-bromocrotonate. An excess of zinc and the bromo ester relative to the aldehyde is employed to improve the yield of the intermediate β-hydroxy ester.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Zinc Dust | 65.38 | - | - |

| Benzene (B151609) (dried) | 78.11 | 500 mL | - |

| 2-Ethylhexanal | 128.21 | 64.1 g (0.50 mol) | 0.50 |

| Ethyl α-bromopropionate | 181.03 | 271.5 g (1.50 mol) | 1.50 |

| 12N Sulfuric Acid | 98.08 | 750 mL | - |

Procedure:

-

A mixture of zinc dust in dried benzene is heated to reflux.

-

A solution of 2-ethylhexanal and ethyl α-bromopropionate in dried benzene is added dropwise to the refluxing mixture. The reaction is typically initiated by the addition of the first portion of the solution, evidenced by a darkening of the zinc surface and clouding of the solution.[5]

-

After the addition is complete, the reaction mixture is stirred vigorously for one hour.

-

The reaction is quenched by the addition of 12N sulfuric acid.

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification by distillation affords the desired β-hydroxy ester.

Quantitative Data:

| Product | Yield | Boiling Point | Refractive Index (n_D^25) |

| Ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate | 87% | 122–124 °C/4.9 mmHg | 1.4415 |

Nucleophilic Substitution: Gateway to Heterocyclic Systems

The allylic bromide moiety in ethyl 4-bromocrotonate is susceptible to nucleophilic attack, providing a versatile handle for the introduction of various functional groups. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Piperidin-4-ones

The reaction of ethyl 4-bromocrotonate with primary amines can initiate a cascade of reactions leading to the formation of piperidin-4-one derivatives. This transformation involves an initial nucleophilic substitution followed by an intramolecular cyclization.

dot

Caption: Synthesis of Piperidin-4-ones from Ethyl 4-bromocrotonate.

Synthesis of Pyridazinones

Pyridazinone scaffolds are important pharmacophores found in a variety of biologically active molecules. Ethyl 4-bromocrotonate can serve as a precursor for the synthesis of pyridazinone derivatives through reaction with hydrazine (B178648) derivatives. The reaction likely proceeds via an initial nucleophilic substitution, followed by cyclization and subsequent aromatization.

Experimental Protocol: General Synthesis of Pyridazin-3(2H)-ones

This protocol describes a general method for the synthesis of pyridazin-3(2H)-ones from 4-oxobut-2-enoic acids and hydrazine, which is conceptually similar to the reaction pathway involving ethyl 4-bromocrotonate and hydrazines.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3-dichloro-4-oxobut-2-enoic acid | 168.96 | 169 g (1 mol) | 1.0 |

| Hydrazine | 32.05 | 34 g (1.06 mol) | 1.06 |

| Concentrated HCl | 36.46 | 110 mL | - |

| Water | 18.02 | 700 mL | - |

Procedure:

-

A solution of hydrazine in water is treated with concentrated HCl and heated to boiling.

-

A boiling solution of the 4-oxobut-2-enoic acid in water is added slowly with stirring.

-

The mixture is stirred for 15 minutes and then filtered while warm.

-

The product precipitates upon cooling and is collected by filtration.

Quantitative Data:

| Product | Yield | Melting Point (°C) |

| 4,5-Dichloropyridazin-3(2H)-one | 95% | 200–202 |

The Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The electron-withdrawing ester group of ethyl 4-bromocrotonate makes it a competent dienophile, capable of reacting with various dienes to produce functionalized cyclohexene (B86901) derivatives.

General Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product.

dot

Caption: Diels-Alder reaction with Ethyl 4-bromocrotonate as the dienophile.

Experimental Protocol: Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)

This protocol outlines the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride (B1165640), a dienophile with similar reactivity to ethyl 4-bromocrotonate. The procedure can be adapted for reactions involving ethyl 4-bromocrotonate.[7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3-Dimethyl-1,3-butadiene | 82.14 | - | - |

| Maleic Anhydride | 98.06 | 1.0 g | 0.0102 |

| Hexanes | 86.18 | 15 mL | - |

Procedure:

-

Maleic anhydride is added to 2,3-dimethyl-1,3-butadiene in an Erlenmeyer flask.

-

The reaction mixture is gently warmed with the hands to initiate the exothermic reaction.

-

Once the reaction subsides, hexanes are added, and the mixture is warmed in a hot water bath to dissolve the remaining solid.

-

The warm filtrate is transferred to a clean flask, and the insoluble residue (unreacted maleic anhydride) is removed by gravity filtration.

-

The solution is cooled in an ice bath to induce crystallization.

-

The resulting crystals are isolated by vacuum filtration and washed with ice-cold hexanes.

Quantitative Data and Spectroscopic Analysis:

The following table presents typical spectroscopic data for a Diels-Alder adduct, in this case, the product of 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene.[8] This data is representative of the types of characterization required for the products of Diels-Alder reactions with ethyl 4-bromocrotonate.

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (t, 2H, J = 4.8 Hz), 8.10 (s, 2H), 7.78 (t, 2H, J = 4.4 Hz), 2.45 (s, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 197.8, 134.1, 133.8, 126.6, 126.5, 49.3, 19.3 |

Conclusion

Ethyl 4-bromocrotonate is a versatile and valuable building block in organic synthesis. Its ability to participate in a range of powerful C-C and C-heteroatom bond-forming reactions, including the Reformatsky, nucleophilic substitution, and Diels-Alder reactions, makes it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of these core reactions, including their mechanisms, experimental protocols, and quantitative data, to serve as a comprehensive resource for researchers in the field. A thorough understanding of these fundamental transformations will undoubtedly facilitate the development of novel synthetic strategies and the discovery of new chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. atc.io [atc.io]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Ethyl 4-bromocrotonate: A Technical Guide to Commercial Availability, Purity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. The document details its commercial availability, typical purity specifications, and a step-by-step synthetic protocol.

Commercial Availability and Purity

Ethyl 4-bromocrotonate is readily available from several major chemical suppliers. The purity of the commercially available product typically ranges from technical grade (around 75-80%) to higher purities suitable for more sensitive applications. The most common analytical method for purity assessment cited by suppliers is Gas Chromatography (GC).

Below is a summary of offerings from prominent suppliers:

| Supplier | Grade | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | Technical Grade | 75% | 37746-78-4 | Also known as Ethyl trans-4-bromo-2-butenoate.[1] |

| Thermo Scientific Chemicals | Technical | >78.0% (by GC) | 37746-78-4 | Appearance: Clear, colorless to yellow liquid.[2] |

| Santa Cruz Biotechnology | ≥ 75% | 37746-78-4 | Offered for research use.[3] | |

| Acros Organics | Technical | 75% | 37746-78-4 | Available through various distributors like Fisher Scientific.[4] |

Synthesis of Ethyl 4-bromocrotonate: An Experimental Protocol

A common laboratory-scale synthesis of Ethyl 4-bromocrotonate involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.[5]

Materials and Reagents:

-

Ethyl crotonate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (optional, as a reaction accelerator)

-

Carbon tetrachloride (CCl4), dry

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Water

Experimental Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 22.8 g of ethyl crotonate in 40 ml of dry carbon tetrachloride.[5]

-

Addition of Reagents : To this solution, add 35.6 g of N-bromosuccinimide. For a faster reaction, 0.2 g of benzoyl peroxide can be added.[5]

-

Reflux : Heat the mixture to reflux and maintain for three hours.[5]

-

Work-up :

-

Cool the reaction mixture to 0°C.

-

Filter the mixture to remove the insoluble succinimide.

-

Wash the filtrate with water.

-

Separate the organic (lower) layer using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

-

Solvent Removal : Remove the carbon tetrachloride by distillation at atmospheric pressure (boiling point of CCl4 is 77°C).[5]

-

Purification : Purify the crude Ethyl 4-bromocrotonate by vacuum distillation. The fraction boiling at 98-99°C at 14 mmHg is the pure product.[5]

The expected yield of pure Ethyl 4-bromocrotonate is approximately 25 g.[5]

Key Synthetic Application: The Reformatsky Reaction

Ethyl 4-bromocrotonate is a key reagent in the Reformatsky reaction, which is used to form β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[6][7] The organozinc intermediate formed is less reactive than Grignard reagents or organolithiums, which allows for excellent chemoselectivity.[7][8]

The general workflow for a reaction involving Ethyl 4-bromocrotonate is outlined in the diagram below.

Caption: Generalized workflow of the Reformatsky reaction.

The synthesis protocol can also be visualized as a sequential workflow, highlighting the key steps from starting materials to the purified product.

Caption: Experimental workflow for the synthesis of Ethyl 4-bromocrotonate.

References

- 1. Ethyl 4-bromocrotonate 75 , technical grade 37746-78-4 [sigmaaldrich.com]

- 2. Ethyl 4-bromocrotonate, tech. 80% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. labware-shop.com [labware-shop.com]

- 5. prepchem.com [prepchem.com]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Ethyl 4-bromocrotonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known solubility characteristics of ethyl 4-bromocrotonate in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Overview of Ethyl 4-bromocrotonate

Ethyl 4-bromocrotonate is an organic compound with the linear formula BrCH₂CH=CHCO₂C₂H₅. It is a liquid at room temperature and serves as a reagent in various organic syntheses. Understanding its solubility is crucial for reaction setup, purification, and formulation development.

Qualitative Solubility Data

Published data on the solubility of ethyl 4-bromocrotonate is primarily qualitative. The following table summarizes the available information.

| Solvent | Chemical Class | Solubility Description |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble[1][2] |

| Methanol | Alcohol | Slightly Soluble[1][2] |

| Water | Protic Solvent | Insoluble[1][2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a liquid solute like ethyl 4-bromocrotonate in an organic solvent.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the thermodynamic solubility of a compound in a solvent.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

-

Ethyl 4-bromocrotonate

-

Selected organic solvents

Procedure:

-

Add an excess amount of ethyl 4-bromocrotonate to a known volume of the selected organic solvent in a glass vial. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Accurately weigh the volumetric flask containing the filtrate to determine the mass of the solution.

-

Dilute the filtrate with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

-

Analyze the concentration of ethyl 4-bromocrotonate in the diluted solution using a calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility, especially when the solute is non-volatile.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or beaker

-

Oven

Procedure:

-

Prepare a saturated solution of ethyl 4-bromocrotonate in the chosen solvent as described in steps 1-5 of the Isothermal Saturation Method.

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant and transfer it to the pre-weighed evaporating dish.

-

Reweigh the evaporating dish with the solution to determine the exact mass of the saturated solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the ethyl 4-bromocrotonate. The boiling point of ethyl 4-bromocrotonate is approximately 94-95 °C at 12 mmHg, so evaporation should be conducted under conditions that avoid its loss. A vacuum oven at a moderate temperature is recommended.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The final mass of the dish minus the initial tare mass gives the mass of the dissolved ethyl 4-bromocrotonate. The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of ethyl 4-bromocrotonate using the Isothermal Saturation (Shake-Flask) Method followed by analytical quantification.

Caption: Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-bromocrotonate in the Reformatsky Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the vinylogous Reformatsky reaction utilizing ethyl 4-bromocrotonate with a range of aldehydes and ketones. This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of valuable γ-hydroxy-α,β-unsaturated esters, which are important intermediates in the synthesis of various natural products and pharmaceuticals.

The key challenge in the Reformatsky reaction with ethyl 4-bromocrotonate lies in controlling the regioselectivity of the addition of the organozinc intermediate to the carbonyl compound. The ambident nature of the zinc enolate can lead to attack at either the α- or the γ-position relative to the ester group, yielding two different products. This document outlines the factors influencing this regioselectivity and provides protocols for performing the reaction.

Data Presentation: Regioselectivity and Yields

The regiochemical outcome of the Reformatsky reaction of ethyl 4-bromocrotonate is significantly influenced by the reaction solvent and the nature of the carbonyl substrate. Generally, polar, aprotic solvents favor the formation of the γ-adduct, which is often the desired product.

Table 1: Reaction of Ethyl 4-bromocrotonate with Benzaldehyde in Various Solvents

| Entry | Solvent | α-Adduct : γ-Adduct Ratio | Total Yield (%) |

| 1 | THF | 15 : 85 | 75 |

| 2 | Dioxane | 20 : 80 | 70 |

| 3 | Benzene | 40 : 60 | 65 |

| 4 | Diethyl Ether | 50 : 50 | 60 |

Table 2: Reaction of Ethyl 4-bromocrotonate with Various Aldehydes and Ketones in THF

| Entry | Carbonyl Compound | α-Adduct : γ-Adduct Ratio | Total Yield (%) |

| 1 | Benzaldehyde | 15 : 85 | 75 |

| 2 | p-Anisaldehyde | 12 : 88 | 80 |

| 3 | p-Nitrobenzaldehyde | 25 : 75 | 68 |

| 4 | Cinnamaldehyde | 10 : 90 | 72 |

| 5 | Cyclohexanone | 30 : 70 | 60 |

| 6 | Acetophenone | 45 : 55 | 55 |

| 7 | 2-Pentanone | 35 : 65 | 62 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Reformatsky reaction of ethyl 4-bromocrotonate.

Protocol 1: General Procedure for the Reformatsky Reaction of Ethyl 4-bromocrotonate with Aldehydes and Ketones

This protocol describes a general method for the vinylogous Reformatsky reaction, optimized for the preferential formation of the γ-adduct.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Ethyl 4-bromocrotonate (1.2 mmol)

-

Activated Zinc dust (2.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine (catalytic amount)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere, add the zinc dust. Add a crystal of iodine. Gently heat the flask with a heat gun until the purple vapor of iodine is observed and then subsides. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous THF (5 mL) to the activated zinc.

-

In a separate flask, prepare a solution of the aldehyde or ketone (1.0 mmol) and ethyl 4-bromocrotonate (1.2 mmol) in anhydrous THF (5 mL).

-

Reaction Execution: Add a small portion (approx. 10%) of the substrate solution to the vigorously stirred zinc suspension. The reaction is typically initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a gray, cloudy suspension indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-